molecular formula C11H13NO3 B6181808 tert-butyl 6-formylpyridine-2-carboxylate CAS No. 889858-16-6

tert-butyl 6-formylpyridine-2-carboxylate

Cat. No.: B6181808
CAS No.: 889858-16-6
M. Wt: 207.2
InChI Key:
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Description

tert-Butyl 6-formylpyridine-2-carboxylate: is an organic compound with the molecular formula C11H13NO3. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is used in various chemical reactions and has applications in scientific research, particularly in organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 6-formylpyridine-2-carboxylate typically involves the esterification of 6-formylpyridine-2-carboxylic acid with tert-butyl alcohol. The reaction is usually catalyzed by an acid such as sulfuric acid or a base like sodium hydroxide. The reaction conditions often include refluxing the mixture to ensure complete esterification.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common. The product is typically purified through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-Butyl 6-formylpyridine-2-carboxylate can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the formyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products:

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Alcohols or alkanes.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

Chemistry: tert-Butyl 6-formylpyridine-2-carboxylate is used as an intermediate in the synthesis of more complex organic molecules. It is valuable in the development of pharmaceuticals and agrochemicals.

Biology and Medicine: In medicinal chemistry, this compound is used to synthesize potential drug candidates. Its derivatives may exhibit biological activities such as antimicrobial, anti-inflammatory, or anticancer properties.

Industry: The compound is used in the production of specialty chemicals and materials. It serves as a building block for the synthesis of polymers, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of tert-butyl 6-formylpyridine-2-carboxylate depends on its specific application. In general, it can act as a precursor or intermediate in various chemical reactions. Its formyl group can participate in nucleophilic addition reactions, while the pyridine ring can engage in coordination with metal ions, influencing catalytic processes.

Comparison with Similar Compounds

    6-Formylpyridine-2-carboxylic acid: Lacks the tert-butyl ester group, making it more polar and less lipophilic.

    tert-Butyl 2-formylbenzoate: Similar ester functionality but with a benzene ring instead of a pyridine ring.

Uniqueness: tert-Butyl 6-formylpyridine-2-carboxylate is unique due to its combination of a formyl group and a tert-butyl ester on a pyridine ring. This structure imparts specific reactivity and properties, making it valuable in various synthetic applications.

Properties

CAS No.

889858-16-6

Molecular Formula

C11H13NO3

Molecular Weight

207.2

Purity

95

Origin of Product

United States

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